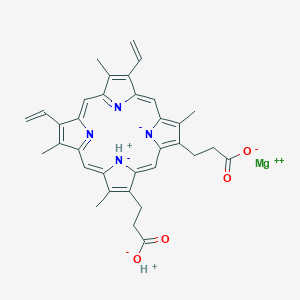
Mgproto
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mgproto is a novel chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as biomedical research, drug discovery, and material science. Mgproto is a synthetic molecule that is composed of magnesium and a phosphate group. It has been synthesized using a simple and efficient method that involves the reaction of magnesium with a phosphate precursor.
Wirkmechanismus
The mechanism of action of Mgproto is not fully understood. However, it is believed that Mgproto interacts with cellular membranes and disrupts their function. This disruption can lead to cell death in cancer cells or the inhibition of bacterial growth in the case of antimicrobial activity.
Biochemische Und Physiologische Effekte
Mgproto has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In addition, Mgproto has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Mgproto is its simplicity of synthesis. Mgproto can be synthesized using a simple and efficient method, which makes it an attractive compound for use in lab experiments. In addition, Mgproto has been shown to have a range of potential applications in various areas of scientific research. However, one of the limitations of Mgproto is its stability. Mgproto is highly reactive and can decompose rapidly, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on Mgproto. One area of interest is the development of new cancer therapeutics based on Mgproto. Another area of interest is the development of new antimicrobial agents based on Mgproto. In addition, there is potential for the development of new materials based on Mgproto, such as biodegradable polymers. Further research is needed to fully understand the mechanism of action of Mgproto and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, Mgproto is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as biomedical research, drug discovery, and material science. Mgproto can be synthesized using a simple and efficient method and has been shown to have a range of potential applications in various areas of scientific research. Further research is needed to fully understand the mechanism of action of Mgproto and its potential applications in various areas of scientific research.
Synthesemethoden
The synthesis of Mgproto is a straightforward process that involves the reaction of magnesium with a phosphate precursor. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the magnesium. The reaction mixture is then heated to a specific temperature, typically between 200°C to 400°C, and held at that temperature for a certain period of time. The resulting product is then purified using standard techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Mgproto has been shown to have potential applications in various areas of scientific research. One of the most promising areas is in the field of drug discovery. Mgproto has been shown to have anticancer properties and has been used to develop novel cancer therapeutics. It has also been shown to have antimicrobial properties and has been used to develop new antibiotics. In addition, Mgproto has been used in the development of new materials, such as biodegradable polymers.
Eigenschaften
CAS-Nummer |
14947-11-6 |
|---|---|
Produktname |
Mgproto |
Molekularformel |
C34H32MgN4O4 |
Molekulargewicht |
584.9 g/mol |
IUPAC-Name |
magnesium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H34N4O4.Mg/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI-Schlüssel |
REJJDEGSUOCEEW-UHFFFAOYSA-L |
Isomerische SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O.[Mg+2] |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Mg+2] |
Kanonische SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Mg+2] |
Synonyme |
divinyl-Mg-protoporphyrin magnesium protoporphyrin Mg protoporphyrin MgProto |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




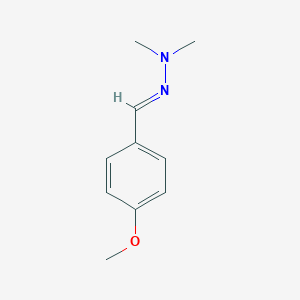
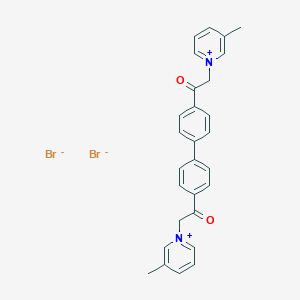
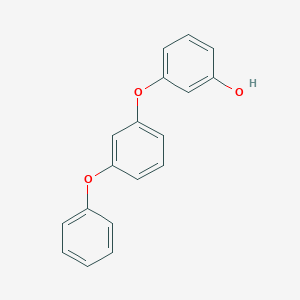
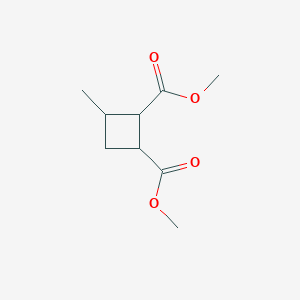
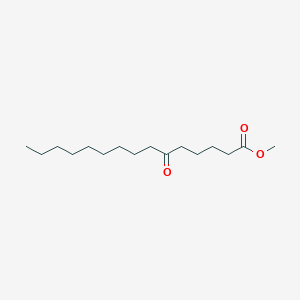
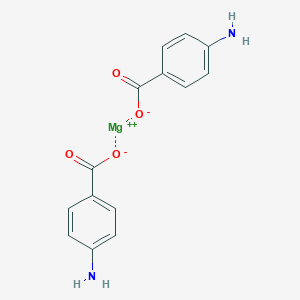
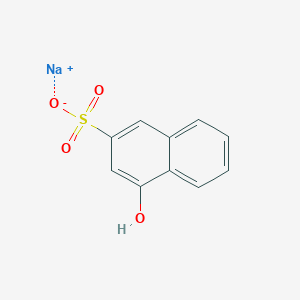


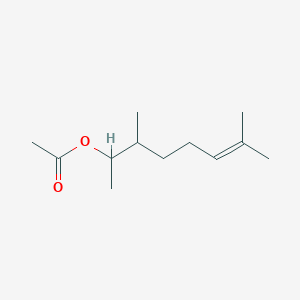
![1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione](/img/structure/B81255.png)

![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)